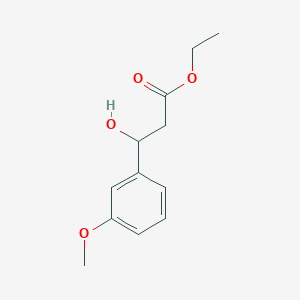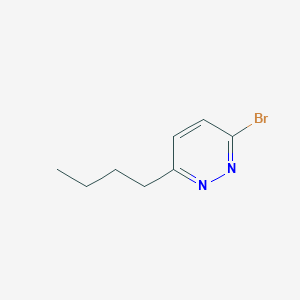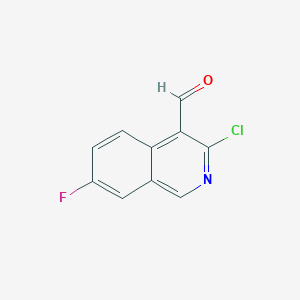
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of propene, featuring both bromine and allyloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene typically involves the bromination of 3-(prop-2-en-1-yloxy)prop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in dichloromethane.
Major Products:
Substitution: Formation of 3-(prop-2-en-1-yloxy)prop-1-ol.
Elimination: Formation of 2-bromo-1,3-butadiene.
Addition: Formation of 2,3-dibromo-3-(prop-2-en-1-yloxy)propane.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the allyloxy group can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis.
Similar Compounds:
3-Bromo-2-(prop-2-en-1-yloxy)prop-1-ene: Similar structure but with different substitution patterns.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a benzene ring and an alkyne group instead of an alkene.
Uniqueness: this compound is unique due to its combination of bromine and allyloxy functional groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Eigenschaften
| 87279-92-3 | |
Molekularformel |
C6H9BrO |
Molekulargewicht |
177.04 g/mol |
IUPAC-Name |
2-bromo-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H9BrO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2 |
InChI-Schlüssel |
LDROOXDVSHSEIB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)



![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)

![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)



